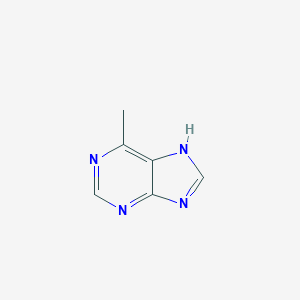

6-Methylpurine

Description

Propriétés

IUPAC Name |

6-methyl-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-4-5-6(9-2-7-4)10-3-8-5/h2-3H,1H3,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMHUEFSSMBHJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=N1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073283 | |

| Record name | 1H-Purine, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2004-03-7 | |

| Record name | 6-Methylpurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2004-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylpurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002004037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylpurine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02113 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-Methylpurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylpurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEO6WX0OZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 6-Methylpurine: Chemical Properties, Structure, and Biological Activity

This technical guide provides a comprehensive overview of the core chemical properties, structural features, and biological activities of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and biochemical research.

Core Chemical and Structural Properties

This compound is a purine (B94841) derivative with a methyl group at the 6-position.[1] It is recognized for its role as a cytotoxic adenine (B156593) analog and its applications in cancer gene therapy research.[2][3]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and execution.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₄ | [1][4][5] |

| Molecular Weight | 134.14 g/mol | [1][4][5] |

| Appearance | Light yellow powder / White solid | [1][6] |

| Melting Point | 237-238 °C | [6] |

| Solubility | Water: 50 mg/mL; 200 g/L (at 20 °C) | [4] |

| Storage Temperature | -20°C to ≤ -4°C | [1] |

Structural Identifiers

The unique chemical structure of this compound can be represented by several standard chemical identifiers, crucial for database searches and computational modeling.

| Identifier | Value | Source(s) |

| IUPAC Name | 6-methyl-7H-purine | [4] |

| CAS Number | 2004-03-7 | [1][4][5] |

| SMILES | Cc1ncnc2[nH]cnc12 | |

| InChI | 1S/C6H6N4/c1-4-5-6(9-2-7-4)10-3-8-5/h2-3H,1H3,(H,7,8,9,10) | |

| InChIKey | SYMHUEFSSMBHJA-UHFFFAOYSA-N |

Biological Activity and Mechanism of Action

This compound is a toxic adenine analog that exerts its biological effects through several mechanisms, making it a compound of interest in cancer therapy.[2][6] Its primary mode of action involves its conversion into active metabolites that interfere with nucleic acid synthesis.[7]

Upon cellular uptake, this compound is metabolized to this compound-ribonucleoside triphosphate (MeP-R-TP).[7] This active metabolite can then be incorporated into both RNA and DNA, leading to the inhibition of protein and nucleic acid synthesis.[6][7] Furthermore, this compound is known to be an inhibitor of purine-nucleoside phosphorylase (PNP), an enzyme involved in the purine salvage pathway.[4] This inhibition can disrupt the normal cellular pool of purine nucleotides.

The metabolic activation and subsequent cytotoxic effects of this compound are illustrated in the following signaling pathway diagram.

Caption: Metabolic activation and cytotoxic mechanism of this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are crucial for reproducibility. Below are summaries of synthesis protocols cited in the literature.

Synthesis of this compound Riboside

A common method for the synthesis of this compound nucleosides involves the coupling of this compound with a protected ribose derivative.

Protocol:

-

Preparation of the Glycosyl Donor: 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose is treated with 30% hydrobromic acid in acetic acid to generate the corresponding bromosugar.

-

Coupling Reaction: The bromosugar is dissolved in acetonitrile, and this compound is added. The reaction mixture is refluxed for an extended period (e.g., 40 hours).

-

Workup and Purification: After cooling, the reaction is quenched with concentrated ammonium (B1175870) hydroxide (B78521) and concentrated in vacuo. The resulting oil is triturated with ether. The crude product is then purified by silica (B1680970) gel column chromatography.[8]

-

Deprotection: The benzoyl protecting groups are removed by treating the product with a mixture of methanol (B129727) and concentrated ammonium hydroxide to yield the final this compound-β-D-riboside.[8]

The general workflow for the synthesis of this compound and its nucleosides is depicted below.

Caption: General workflow for the synthesis of this compound and its nucleosides.

Palladium-Catalyzed Cross-Coupling Synthesis

An efficient method for synthesizing this compound involves a palladium-catalyzed cross-coupling reaction.

Protocol:

-

A 6-chloropurine derivative is reacted with methylzinc bromide (CH₃ZnBr).

-

The reaction is catalyzed by a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) ((Ph₃P)₄Pd).

-

This methodology provides a high-yield synthesis of this compound and its derivatives.[9][10]

Conclusion

This compound is a well-characterized purine analog with significant potential in biochemical research and as an anticancer agent. Its defined chemical properties, structure, and mechanism of action provide a solid foundation for its use in drug development, particularly in the context of suicide gene therapy. The experimental protocols outlined in this guide offer a starting point for researchers looking to synthesize and evaluate this compound and its derivatives in various experimental settings.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of 9-(6-Deoxy-α-L-Talofuranosyl)-6-Methylpurine and 9-(6-Deoxy-β-D-Allofuranosyl)-6-Methylpurine Nucleosides [pubmed.ncbi.nlm.nih.gov]

- 3. This compound derived sugar modified nucleosides: Synthesis and evaluation of their substrate activity with purine nucleoside phosphorylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C6H6N4 | CID 5287547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | 2004-03-7 [chemicalbook.com]

- 7. Metabolism and metabolic actions of this compound and 2-fluoroadenine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Convenient syntheses of this compound and related nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Methylpurine as a Cytotoxic Adenine Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methylpurine (6-MeP), a cytotoxic adenine (B156593) analog with significant potential in cancer therapy. This document details its mechanism of action, the signaling pathways it modulates, and its metabolic activation. Furthermore, it presents quantitative cytotoxicity data, known resistance mechanisms, and detailed experimental protocols for its synthesis and evaluation.

Mechanism of Action

This compound is a purine (B94841) analog that exerts its cytotoxic effects after intracellular activation.[1][2] Once inside the cell, it is converted to its active metabolite, this compound-ribonucleoside triphosphate (MeP-R-TP).[1] The primary mechanisms of its cytotoxicity include:

-

Inhibition of Macromolecule Synthesis: 6-MeP treatment leads to the inhibition of DNA, RNA, and protein synthesis.[1]

-

Nucleic Acid Incorporation: The analog is incorporated into both RNA and DNA, which can disrupt their normal function and lead to cellular damage.[1]

-

Induction of Apoptosis: 6-MeP is a potent inducer of apoptosis, or programmed cell death. This process is often phase-specific, with the G0/G1 phase being the most sensitive.[3] Functional p53, a key tumor suppressor protein, is required for the efficient induction of apoptosis by alkylpurines.[3]

-

Cell Cycle Arrest: The related compound 6-mercaptopurine (B1684380) (6-MP) has been shown to cause cell cycle arrest at the G2/M phase and delay S-phase progression, ultimately leading to apoptosis.[4][5] These effects are mediated by the p53 protein.[4]

Unlike many conventional chemotherapeutic agents, 6-MeP demonstrates toxicity in both proliferating and quiescent (non-proliferating) cells, which suggests a significant advantage in cancer treatment.[1]

Metabolic Activation and Pathway

The cytotoxicity of this compound is dependent on its conversion to active nucleotide forms within the cell. The metabolic pathway involves its conversion to MeP-ribonucleoside triphosphate (MeP-R-TP).[1] This active metabolite has a remarkably long intracellular half-life of approximately 48 hours, compared to about 5 hours for ATP, which contributes to its sustained cytotoxic effect.[1] In some therapeutic strategies, such as suicide gene therapy, a non-toxic prodrug like 9-(2-deoxy-β-D-erythro-pentofuranosyl)-6-methylpurine (6-MePdR) is administered.[6][7] This prodrug is then converted to the toxic base 6-MeP specifically within tumor cells that have been engineered to express an enzyme like E. coli purine nucleoside phosphorylase (PNP).[1][6][7]

Signaling Pathways in this compound-Induced Apoptosis

This compound and related alkylpurines modulate key signaling pathways to induce apoptosis. Studies have shown that these compounds inhibit the phosphatidylinositol 3-kinase (PI3-K)/p70 S6 kinase (p70S6K) pathway while simultaneously activating the ras-raf mitogen-activated kinase (MAPK) pathway.[3] The inhibition of the p70S6K pathway alone is not sufficient to induce apoptosis.[3] It is the concurrent activation of the MAPK pathway and inhibition of the p70S6K pathway that is proposed to trigger the apoptotic response in the cell.[3] This entire process is dependent on the presence of a functional p53 tumor suppressor protein.[3]

Quantitative Cytotoxicity Data

The cytotoxic potency of this compound and its derivatives has been evaluated in various human tumor cell lines. The 50% inhibitory concentration (IC50) is a standard measure of a compound's effectiveness.

| Compound | Cell Line | IC50 Value | Incubation Time | Reference |

| This compound (MeP) | CEM | 9 µM | 4 hours | [1] |

| This compound-β-D-riboside (β-D-MPR) | Human Tumor Cell Lines (unspecified) | 6 to 34 nM | Not Specified | [8] |

| 6-Methyl-purine-α-D-riboside (α-D-MPR) | Human Tumor Cell Lines (unspecified) | 1.47 to 4.83 µM | Not Specified | [8] |

| 6-Fluoromethylpurine (6-FMeP) | CCRF-CEM | 2 µM | Not Specified | [9] |

| 6-Fluoromethylpurine Riboside | CCRF-CEM | 0.03 µM | Not Specified | [9] |

Mechanisms of Resistance

Resistance to this compound can develop through specific cellular mechanisms. The primary identified mechanism involves the adenine salvage pathway.

-

Defective Adenine Phosphoribosyltransferase (APRTase): Resistance to 6-MeP can be conferred by a defective or mutated adenine phosphoribosyltransferase (APRTase) enzyme.[10][11] APRTase is crucial for the metabolic activation of adenine and its analogs. A reduction in its activity prevents the conversion of 6-MeP into its cytotoxic nucleotide form.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound.

A high-yield synthesis of this compound can be achieved from 6-chloropurine (B14466) derivatives. One effective method involves an organozinc coupling reaction.[6]

-

Preparation of 6-chloro-9-(tetrahydropyranyl)purine: Start with commercially available 6-chloropurine. Protect the N9 position using a tetrahydropyranyl (THP) group.

-

Coupling Reaction: React the protected 6-chloropurine derivative with methylzinc bromide (CH3ZnBr) in the presence of a palladium catalyst, such as (Ph3P)4Pd.[12] This reaction substitutes the chlorine atom at the 6-position with a methyl group.

-

Deprotection: Remove the THP protecting group using aqueous acid in a solvent like tetrahydrofuran (B95107) (THF) to yield the final product, this compound.[6]

This protocol outlines a standard procedure to determine the IC50 value of 6-MeP in a cancer cell line (e.g., CCRF-CEM).

References

- 1. Metabolism and metabolic actions of this compound and 2-fluoroadenine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Induction of apoptosis and inhibition of signalling pathways by alkylated purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Mercaptopurine (6-MP) induces cell cycle arrest and apoptosis of neural progenitor cells in the developing fetal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. A long-acting suicide gene toxin, this compound, inhibits slow growing tumors after a single administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Resistance to this compound is Conferred by Defective Adenine Phosphoribosyltransferase in Tetrahymena - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resistance to this compound is Conferred by Defective Adenine Phosphoribosyltransferase in Tetrahymena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Convenient syntheses of this compound and related nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Toxicology Profile of 6-Methylpurine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Methylpurine (6-MeP) is a purine (B94841) analog with demonstrated cytotoxic and antineoplastic properties. Its mechanism of action is primarily centered on its intracellular conversion to the active metabolite, this compound ribonucleoside triphosphate (MeP-R-TP), which is subsequently incorporated into cellular DNA and RNA. This event disrupts nucleic acid and protein synthesis, leading to cell death in both proliferating and quiescent cells. While its efficacy in preclinical models is noted, a comprehensive understanding of its toxicology profile is critical for further development. This document provides an in-depth overview of the known toxicological characteristics of this compound, including its mechanism of action, metabolic activation, and effects on cellular signaling pathways. It summarizes available quantitative toxicity data, outlines relevant experimental methodologies, and discusses genotoxic, carcinogenic, and developmental risks based on current knowledge. Areas with limited or unavailable data, such as in vivo acute toxicity and reproductive toxicology, are explicitly noted.

Mechanism of Toxic Action

The primary mechanism of this compound's toxicity is its function as an antimetabolite. Following cellular uptake, it undergoes metabolic activation to its triphosphate form, which acts as a fraudulent nucleotide.

Key Toxic Actions:

-

Inhibition of Nucleic Acid Synthesis: The key toxic metabolite, this compound-ribonucleoside triphosphate (MeP-R-TP), is incorporated into both RNA and DNA.[1][2] This incorporation disrupts the normal processes of transcription and replication, leading to a potent inhibition of RNA, DNA, and subsequent protein synthesis.[1][2]

-

Cytotoxicity in Proliferating and Quiescent Cells: Unlike many chemotherapeutic agents that target only rapidly dividing cells, this compound has demonstrated toxicity to both proliferating and non-proliferating (quiescent) cells, broadening its potential impact.[1][2]

-

Induction of Apoptosis: By disrupting essential cellular processes and causing significant cellular stress, this compound can trigger programmed cell death, or apoptosis.

-

Inhibition of mTORC1 Signaling: As a purine analog, this compound can interfere with the de novo purine synthesis pathway. Depletion of cellular purine pools, particularly adenylates, is a known mechanism for the inhibition of the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway.[3] This pathway is a central regulator of cell growth, proliferation, and metabolism. Its inhibition contributes to the cytostatic effects of the compound.

Metabolism and Metabolic Activation

The cytotoxicity of this compound is dependent on its intracellular conversion to an active nucleotide form.

-

Initial Conversion: this compound is converted to this compound ribonucleoside 5'-monophosphate. This conversion can be mediated by adenine (B156593) phosphoribosyltransferase (APRTase).[4]

-

Phosphorylation Cascade: The monophosphate form is sequentially phosphorylated by cellular kinases to the diphosphate (B83284) and finally to the active this compound ribonucleoside 5'-triphosphate (MeP-R-TP).

-

Long Half-Life of Active Metabolite: The active metabolite, MeP-R-TP, has a remarkably long intracellular half-life, estimated to be approximately 48 hours in CEM lymphoblastic cells, which contributes to its sustained toxic effect.[1][2]

Quantitative Toxicology Data

Quantitative toxicological data for this compound is limited in the public domain. The available data from in vitro studies and predictive models are summarized below.

| Parameter | Value | Species / System | Route / Conditions | Reference |

| In Vitro Toxicity | ||||

| IC50 | 9 µM | CEM (human lymphoblast cells) | 4-hour incubation, cell growth inhibition | [1][2] |

| Acute Toxicity | ||||

| LD50 (Oral) | Data not available | - | - | - |

| LD50 (Dermal) | Data not available | - | - | - |

| LD50 (Intraperitoneal) | Data not available | - | - | - |

| GHS Classification | Harmful if swallowed (Acute Tox. 4) | - | Aggregated ECHA C&L Inventory | [5] |

| Fatal in contact with skin (Acute Tox. 2) | - | Aggregated ECHA C&L Inventory | [5] | |

| Sub-chronic/Chronic Toxicity | ||||

| NOAEL | Data not available | - | - | - |

IC50: Half maximal inhibitory concentration; LD50: Median lethal dose; GHS: Globally Harmonized System; NOAEL: No-Observed-Adverse-Effect Level.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Genotoxicity

-

Ames Test: A computational prediction suggests this compound is toxic in the Ames test (AMES toxic).

-

Mechanism: The incorporation of its metabolite, MeP-R-TP, into the DNA backbone is an inherently genotoxic event that can lead to mutations and chromosomal damage. Structurally related DNA lesions, such as O6-methylguanine, are known to be premutagenic and can lead to the formation of sister chromatid exchanges and chromosomal aberrations.[6]

Carcinogenicity

Long-term carcinogenicity bioassays specifically for this compound have not been identified in the available literature. Standard carcinogenicity studies in rodents typically involve exposure for 18-24 months to assess the development of neoplastic lesions.[7][8] Given the genotoxic potential via DNA incorporation, a carcinogenic risk cannot be ruled out and would require dedicated long-term animal studies for assessment.

Developmental and Reproductive Toxicity (DART)

Specific DART studies for this compound are not available. Research on a related metabolite, 6-methylmercaptopurine (B131649) riboside (6MMPr), in pregnant rats showed dose-dependent maternal toxicity.[1] At a maternally toxic dose of 30 mg/kg, a non-significant increase in embryolethality and a slight reduction in fetal weight were observed, but no increase in fetal abnormalities was noted.[1] However, these findings for a metabolite cannot be directly extrapolated to this compound, and dedicated studies are required to assess its effects on fertility, embryofetal development, and pre- and postnatal development.

Affected Signaling Pathways: mTORC1 Inhibition

The mTORC1 pathway is a critical cellular signaling hub that integrates cues from nutrients (like amino acids and purines) and growth factors to regulate cell growth, protein synthesis, and metabolism.[3] Purine antimetabolites, by depleting intracellular nucleotide pools, can indirectly inhibit mTORC1 activity.

Mechanism of Inhibition:

-

Purine Depletion: this compound, by disrupting purine metabolism, leads to a reduction in cellular purine nucleotide levels.

-

TSC Complex Activation: The mTORC1 pathway senses this purine scarcity. This sensing mechanism is dependent on the Tuberous Sclerosis Complex (TSC1/TSC2), which acts as a GTPase-activating protein (GAP) for the small GTPase Rheb.

-

Rheb Inactivation: The activated TSC complex converts Rheb from its active GTP-bound state to an inactive GDP-bound state.

-

mTORC1 Inhibition: Active, GTP-bound Rheb is required to activate mTORC1 at the lysosomal surface. When Rheb is inactivated, mTORC1 activity is suppressed.

-

Downstream Effects: Inhibition of mTORC1 leads to the dephosphorylation of its key substrates, such as p70S6K and 4E-BP1, resulting in a shutdown of protein synthesis and cell growth.

Experimental Protocols

In Vitro Cytotoxicity Assay (IC50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound using a cell viability reagent.

Materials:

-

Target cell line (e.g., CEM, MRC-5)

-

Complete culture medium

-

This compound stock solution (in DMSO or other suitable solvent)

-

96-well clear-bottom, opaque-walled microplates

-

Cell viability reagent (e.g., resazurin-based like AlamarBlue, or tetrazolium-based like MTT/WST-8)

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment (for adherent cells) and recovery.

-

Compound Dilution: Prepare a serial dilution series of this compound in culture medium from the stock solution. Concentrations should bracket the expected IC50 value. Include a vehicle control (medium with solvent) and a no-cell background control (medium only).

-

Treatment: Add 100 µL of the diluted compound solutions to the corresponding wells, resulting in the final desired concentrations.

-

Incubation: Incubate the plates for a specified exposure time (e.g., 4, 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO2).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of AlamarBlue). Incubate for an additional 1-4 hours.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Data Analysis: Subtract the background reading from all wells. Normalize the data to the vehicle control (representing 100% viability). Plot the percentage of cell viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

This protocol describes the general procedure for an Ames test to evaluate the mutagenic potential of this compound, following OECD Guideline 471.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strain (e.g., WP2 uvrA).

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

S9 fraction (from induced rat liver) for metabolic activation.

-

Top agar (B569324) (containing trace histidine/biotin).

-

Minimal glucose agar plates.

-

Positive and negative (solvent) controls.

Procedure:

-

Preparation: Melt top agar and hold at 45°C. To separate tubes for each concentration, add the tester strain culture, the test compound dilution, and either S9 mix or a buffer (for the non-activation arm).

-

Plating: Vortex the tubes briefly and pour the contents onto the surface of minimal glucose agar plates. Quickly tilt and rotate the plates to ensure even distribution.

-

Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Evaluation: The test is considered positive if a dose-related increase in the number of revertant colonies is observed, typically a two-fold or greater increase over the solvent control, for at least one tester strain. Cytotoxicity is also assessed by observing a reduction in the background lawn of bacterial growth.

Genotoxicity: In Vitro Chromosomal Aberration Assay

This protocol describes a general method to assess the potential of this compound to induce structural chromosomal damage in mammalian cells, following OECD Guideline 473.

Materials:

-

Mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells) or human peripheral blood lymphocytes.

-

Complete culture medium.

-

This compound solution.

-

S9 fraction for metabolic activation.

-

Mitotic arresting agent (e.g., Colcemid).

-

Hypotonic solution (e.g., KCl).

-

Fixative (e.g., methanol:acetic acid, 3:1).

-

Giemsa stain.

-

Microscope slides and microscope.

Procedure:

-

Cell Culture and Treatment: Culture cells to near-confluency. Treat the cells with at least three concentrations of this compound, alongside positive and negative controls. The assay is run with and without S9 metabolic activation.

-

Exposure and Harvest:

-

Short treatment with S9: Expose cells for 3-6 hours, wash, and harvest after a recovery period of approximately 1.5 normal cell cycles.

-

Continuous treatment without S9: Expose cells for 1.5 normal cell cycles and harvest.

-

-

Metaphase Arrest: Add a mitotic arresting agent (Colcemid) for the final 2-3 hours of culture to accumulate cells in metaphase.

-

Slide Preparation: Harvest cells, treat with a hypotonic solution to swell the cells, and fix them. Drop the fixed cell suspension onto clean microscope slides and air-dry.

-

Staining and Analysis: Stain the slides with Giemsa. Score at least 200 well-spread metaphases per concentration for structural aberrations (e.g., breaks, gaps, exchanges) under a microscope.

-

Evaluation: A positive result is characterized by a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations. Cytotoxicity is assessed by measuring the mitotic index.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism and metabolic actions of this compound and 2-fluoroadenine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mTORC1 signaling network senses changes in cellular purine nucleotide levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acute oral toxicity: Topics by Science.gov [science.gov]

- 5. A comparison of 24 chemicals in the six-well bacterial reverse mutation assay to the standard 100-mm Petri plate bacterial reverse mutation assay in two laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Contribution of O6-alkylguanine and N-alkylpurines to the formation of sister chromatid exchanges, chromosomal aberrations, and gene mutations: new insights gained from studies of genetically engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. Cytotoxicity and chromosome aberrations in vitro: experience in industry and the case for an upper limit on toxicity in the aberration assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on the Antitumor Activity of 6-Methylpurine: A Technical Guide

This technical guide provides a comprehensive overview of the foundational research into the antitumor properties of 6-Methylpurine (6-MP), a cytotoxic adenine (B156593) analog. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of quantitative data, experimental methodologies, and the molecular pathways implicated in its mechanism of action.

Quantitative Analysis of Antitumor Efficacy

The antitumor activity of this compound and its derivatives has been quantified in several studies, both in vitro and in vivo. The following tables summarize the key efficacy data from this initial research.

Table 1: In Vitro Cytotoxicity of this compound and its Analogs

| Compound | Cell Line | IC50 Value | Citation |

| This compound (MeP) | CEM (Human T-cell lymphoblast-like) | 9 µM (after 4-hour incubation) | |

| This compound-β-D-riboside (β-D-MPR) | Human Tumor Cell Lines (five types) | 6 to 34 nM | |

| This compound-α-D-riboside (α-D-MPR) | Human Tumor Cell Lines (five types) | 1.47 to 4.83 µM |

Table 2: In Vivo Antitumor Activity of this compound

| Treatment | Tumor Model | Dosage | Outcome | Citation |

| Intratumoral this compound | D54 (Human Glioma) | 5-10 mg/kg (single injection) | Prolonged growth delay | |

| Intratumoral this compound | CFPAC (Human Pancreatic Carcinoma) | 5-10 mg/kg (single injection) | Prolonged growth delay | |

| MeP-dR (prodrug) with E. coli PNP | D54 (Human Glioma) | 134 mg/kg (single i.p. injection) | Sustained regression for over 70 days |

Experimental Protocols

The following sections detail the methodologies employed in the initial studies to evaluate the antitumor activity of this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control.

-

Incubation: Incubate the plate for a predetermined period (e.g., 4 hours, 24 hours, etc.) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Incubation with MTT: Incubate the microplate for 4 hours in a humidified atmosphere.

-

Solubilization: Add 100 µL of a solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

In Vivo Tumor Growth Inhibition Studies

These studies are designed to evaluate the antitumor efficacy of this compound in a living organism.

Protocol:

-

Tumor Cell Implantation: Human tumor cells (e.g., D54 glioma) are implanted subcutaneously into immunocompromised mice (e.g., SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration:

-

Direct Intratumoral Injection: A solution of this compound is injected directly into the tumor.

-

Systemic Administration of Prodrug: A prodrug, such as 9-beta-D-[2-deoxyribofuranosyl]-6-methylpurine (MeP-dR), is administered systemically (e.g., intraperitoneally) to mice bearing tumors that have been genetically modified to express an activating enzyme like E. coli purine (B94841) nucleoside phosphorylase (PNP).

-

-

Monitoring: Tumor size is measured regularly (e.g., daily or every other day) using calipers. Animal weight and general health are also monitored.

-

Endpoint: The study is concluded when tumors reach a predetermined size, or after a specified period. Tumor regression or growth delay is calculated and compared between treated and control groups.

Signaling Pathways and Mechanism of Action

The antitumor activity of this compound is attributed to its multifaceted mechanism of action, which involves its conversion to toxic metabolites and subsequent interference with essential cellular processes.

Metabolic Activation and Cytotoxicity

This compound itself is a prodrug that requires metabolic activation to exert its cytotoxic effects. A key strategy for targeted cancer therapy involves the use of a suicide gene, such as E. coli purine nucleoside phosphorylase (PNP), to selectively activate a this compound prodrug within tumor cells.

Once converted to this compound, the compound is further metabolized to this compound-ribonucleoside triphosphate (MeP-R-TP). This active metabolite can be incorporated into RNA and DNA, leading to the inhibition of protein, RNA, and DNA synthesis, ultimately inducing apoptosis. Studies have shown that MeP-R-TP has a long intracellular half-life of approximately 48 hours, contributing to its sustained cytotoxic effect.

Inhibition of Purine Biosynthesis

Similar to other purine analogs like 6-mercaptopurine (B1684380) (6-MP), this compound is thought to interfere with the de novo purine biosynthesis pathway. This inhibition leads to a depletion of the purine nucleotide pool, which is essential for nucleic acid synthesis and cellular metabolism, thereby contributing to the antiproliferative effects of the drug.

PI3K/Akt/mTOR Signaling Pathway

Recent studies on purine analogs suggest that their mechanism of action may also involve the modulation of key signaling pathways that regulate cell growth, proliferation, and survival. While direct evidence for this compound is still emerging, related compounds have been shown to inhibit the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to decreased protein synthesis and cell cycle arrest, contributing to the overall antitumor effect.

Methodological & Application

Synthesis of 6-Methylpurine: A Detailed Protocol for Research Laboratories

Application Note: 6-Methylpurine is a purine (B94841) analogue that serves as a valuable tool in biomedical research, particularly in studies related to cancer and autoimmune diseases. Its primary mechanism of action involves the inhibition of de novo purine biosynthesis, a critical pathway for the proliferation of rapidly dividing cells. This document provides detailed protocols for the chemical synthesis of this compound suitable for a research laboratory setting, along with an overview of its biological activity and the relevant signaling pathways.

Data Presentation

The following table summarizes quantitative data from key synthesis methods for this compound and its precursors.

| Synthesis Step | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |

| Method 1: Synthesis of 6-Chloropurine (B14466) | Hypoxanthine (B114508) | Phosphorus oxychloride, N,N-dimethylaniline | Methylene (B1212753) chloride | 20 minutes | Reflux | 99% | [1] |

| Method 2: Synthesis of this compound | 6-Chloro-9-(tetrahydro-2-pyranyl)purine | Methylmagnesium iodide, Cuprous iodide | THF | Overnight | -78°C to RT | 29% | [2] |

| Alternative Method: Pd-Catalyzed Coupling | 6-Chloropurine derivatives | CH₃ZnBr, (Ph₃P)₄Pd | Not specified | Not specified | Not specified | High |

Experimental Protocols

Method 1: Synthesis of 6-Chloropurine from Hypoxanthine

This protocol describes the synthesis of the key intermediate, 6-chloropurine, from the readily available starting material, hypoxanthine.

Materials:

-

Hypoxanthine

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline

-

Methylene chloride (CH₂Cl₂)

-

Ice

Procedure:

-

Combine 5 g of hypoxanthine, 1.0 g of N,N-dimethylaniline, and 50 ml of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.

-

Reflux the mixture for 2 hours. The hypoxanthine will gradually dissolve.

-

After cooling, evaporate the mixture to a small volume in vacuo.

-

Carefully pour the residue over ice.

-

Adjust the pH of the solution to approximately 5 with the addition of ammonium hydroxide, which will cause a precipitate to form.

-

Recover the 6-chloropurine by leaching the precipitate with hot acetone.

-

Evaporate the acetone to obtain the 6-chloropurine product. A yield of approximately 99% can be expected.[1]

Method 2: Synthesis of this compound from 6-Chloro-9-(tetrahydro-2-pyranyl)purine

This protocol details the methylation of a protected 6-chloropurine derivative to yield this compound after deprotection.

Materials:

-

6-Chloro-9-(tetrahydro-2-pyranyl)purine (can be prepared from 6-chloropurine)

-

Cuprous iodide (CuI)

-

Methylmagnesium iodide (CH₃MgI, 3M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Silica (B1680970) gel for column chromatography

-

Methylene chloride

-

Methanol

-

Dowex 50W-X8 (H⁺) resin

-

Ammonium hydroxide (0.1 M)

Procedure:

-

In a flask under an argon atmosphere, stir a mixture of cuprous iodide (15.91 g, 83.6 mmol) and methylmagnesium iodide (55 mL of 3M solution in THF) in anhydrous THF (380 mL) at -78°C for 30 minutes.[2]

-

Add a solution of 6-chloro-9-(tetrahydro-2-pyranyl)purine (5.05 g, 21 mmol) in 250 ml of THF to the reaction mixture and continue stirring at -78°C for an additional 2 hours.[2]

-

Allow the reaction mixture to stir overnight at room temperature.

-

Quench the reaction as described in the reference literature.[2]

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of methylene chloride-methanol (100:0 to 98:2).[2]

-

Pool the fractions containing the product and evaporate the solvent in vacuo to yield 6-methyl-9-(tetrahydro-2-pyranyl)purine (yield: 1.308 g, 29%).[2]

-

For deprotection, dissolve the purified product (1.31 g) in a water/methanol mixture and apply it to a column of Dowex 50W-X8 (H⁺) resin.

-

Wash the column thoroughly with water and then elute the this compound with 0.1 M ammonium hydroxide.

-

Evaporate the solvent to obtain the final this compound product.

Mandatory Visualization

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Signaling Pathway: Mechanism of Action of this compound

Caption: Inhibition of de novo purine synthesis by this compound.

References

High-Yield Synthesis of 6-Methylpurine and its Nucleosides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield synthesis of 6-methylpurine and its corresponding nucleosides. This compound is a cytotoxic adenine (B156593) analog of significant interest in cancer gene therapy research. The protocols outlined below are based on established, high-yield methodologies, including palladium-catalyzed cross-coupling reactions and optimized glycosylation procedures for nucleoside synthesis.

I. Synthesis of this compound

A highly efficient method for the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction between a 6-chloropurine (B14466) derivative and methylzinc bromide. This approach offers a straightforward and high-yielding route to the target compound.

Experimental Protocol: Synthesis of this compound via Palladium-Catalyzed Cross-Coupling

This protocol is adapted from a method that provides a facile and high-yielding synthesis of this compound.

Materials:

-

6-Chloropurine

-

2,3-Dihydropyran

-

p-Toluenesulfonic acid monohydrate

-

Tetrahydrofuran (THF), anhydrous

-

Methylmagnesium bromide (CH₃MgBr) in ether

-

Zinc bromide (ZnBr₂), anhydrous

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Aqueous acid (e.g., 1N HCl)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Protection of 6-Chloropurine:

-

To a solution of 6-chloropurine in anhydrous THF, add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Add 2,3-dihydropyran dropwise and stir the mixture at room temperature until the reaction is complete (monitor by TLC).

-

Quench the reaction with saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 6-chloro-9-(tetrahydropyranyl)purine. This intermediate is often used without further purification.

-

-

Preparation of Methylzinc Bromide (CH₃ZnBr):

-

In a separate flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous zinc bromide to anhydrous THF.

-

Cool the suspension in an ice bath and slowly add a solution of methylmagnesium bromide in ether.

-

Stir the mixture at room temperature for 1-2 hours to form the methylzinc bromide reagent.

-

-

Cross-Coupling Reaction:

-

To a solution of 6-chloro-9-(tetrahydropyranyl)purine in anhydrous THF, add the catalyst, tetrakis(triphenylphosphine)palladium(0).

-

Add the freshly prepared methylzinc bromide solution to the reaction mixture.

-

Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield 6-methyl-9-(tetrahydropyranyl)purine.

-

-

Deprotection:

-

Dissolve the purified 6-methyl-9-(tetrahydropyranyl)purine in a mixture of THF and aqueous acid (e.g., 1N HCl).

-

Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).

-

Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.

-

Dry the combined organic layers, filter, and concentrate to give this compound. The product can be further purified by recrystallization. This deprotection step typically results in a quantitative yield.

-

Quantitative Data Summary: Synthesis of this compound

| Step | Product | Yield | Reference |

| Protection of 6-Chloropurine | 6-Chloro-9-(tetrahydropyranyl)purine | ~95% | |

| Cross-Coupling with CH₃ZnBr | 6-Methyl-9-(tetrahydropyranyl)purine | ~92% | |

| Deprotection | This compound | Quantitative | |

| Overall Yield | This compound | ~87% |

II. Synthesis of this compound Nucleosides

The synthesis of this compound nucleosides can be achieved through various glycosylation methods. An improved method for the synthesis of this compound-β-D-riboside (β-D-MPR) that exclusively yields the β-anomer is presented below. Traditional fusion methods often produce a mixture of α- and β-anomers, requiring tedious separation.

Experimental Protocol: Exclusive Synthesis of this compound-β-D-riboside (β-D-MPR)

This protocol is based on a method that avoids the formation of the α-anomer.

Materials:

-

1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose

-

Hydrobromic acid (30% in acetic acid)

-

Methylene (B1212753) chloride (CH₂Cl₂)

-

Acetonitrile (CH₃CN)

-

This compound

-

Ammonium hydroxide (B78521) (NH₄OH), concentrated

-

Methanol (B129727) (MeOH)

-

Silica gel for column chromatography

Procedure:

-

Formation of the Glycosyl Halide:

-

Dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose in methylene chloride.

-

Add 30% hydrobromic acid in acetic acid and stir the solution at room temperature for approximately 75 minutes under a nitrogen atmosphere.

-

Concentrate the solution in vacuo at a temperature below 35°C.

-

Azeotrope the resulting oil five times with toluene to remove residual acetic acid and HBr.

-

-

Coupling Reaction:

-

Dissolve the resulting oil (the crude glycosyl halide) and this compound in acetonitrile.

-

Reflux the reaction mixture for 40 hours.

-

Cool the reaction to room temperature and add concentrated ammonium hydroxide, then concentrate in vacuo.

-

Triturate the resulting oil with ether and concentrate the combined ether extracts.

-

Purify the crude product by silica gel column chromatography (eluting with a gradient of methylene chloride/methanol) to obtain tri-O-benzoyl-6-methylpurine-β-D-riboside.

-

-

Deprotection (Zemplén deacylation):

-

Dissolve the purified tri-O-benzoyl-6-methylpurine-β-D-riboside in a 4:1 mixture of methanol and concentrated ammonium hydroxide.

-

Stir the solution at room temperature for 18 hours.

-

Concentrate the reaction mixture in vacuo and azeotrope three times with ethanol.

-

Dissolve the crude product in water and extract with methylene chloride to remove benzamide (B126) byproducts.

-

Concentrate the aqueous layer in vacuo and dry under vacuum to yield pure this compound-β-D-riboside.

-

Quantitative Data Summary: Synthesis of this compound-β-D-riboside

| Step | Product | Yield | Reference |

| Coupling of Glycosyl Halide with this compound | Tri-O-benzoyl-6-methylpurine-β-D-riboside | 27% | |

| Deprotection | This compound-β-D-riboside | 93% | |

| Overall Yield | This compound-β-D-riboside | ~25% |

III. Biological Activity and Signaling Pathway

This compound is a cytotoxic agent that can be generated in tumor cells through a suicide gene therapy approach involving E. coli purine (B94841) nucleoside phosphorylase (PNP). This enzyme cleaves non-toxic prodrugs, such as this compound nucleosides, to release the toxic this compound base within the cancer cells. The released this compound is then metabolized to this compound ribonucleoside triphosphate (MeP-R-TP), which inhibits protein, RNA, and DNA synthesis, leading to cell death.

Application Notes and Protocols for 6-Methylpurine in Suicide Gene Therapy Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suicide gene therapy, also known as gene-directed enzyme prodrug therapy (GDEPT), is a targeted cancer treatment strategy. This approach involves the delivery of a gene encoding a non-mammalian enzyme to tumor cells. This enzyme then converts a non-toxic prodrug into a potent cytotoxic agent, leading to selective destruction of the cancer cells. One of the most promising suicide gene systems utilizes the Escherichia coli purine (B94841) nucleoside phosphorylase (ePNP) enzyme in combination with the prodrug 6-methylpurine-2'-deoxyriboside (MeP-dR). The ePNP enzyme metabolizes the relatively non-toxic MeP-dR into the highly toxic this compound (6-MeP), which can induce cell death in both dividing and non-dividing cells.[1][2][3]

A significant advantage of the ePNP/6-MeP system is its profound bystander effect, where the toxic metabolite, 6-MeP, can diffuse to and kill neighboring, non-transduced cancer cells.[4][5] This is crucial for effective tumor eradication, as achieving 100% gene transduction in a solid tumor is often not feasible. This document provides detailed application notes and protocols for the use of this compound in preclinical suicide gene therapy models.

Mechanism of Action

The core of this suicide gene therapy model is the enzymatic conversion of a benign prodrug into a lethal metabolite within the tumor microenvironment.

-

Gene Delivery : The gene encoding for E. coli purine nucleoside phosphorylase (ePNP) is delivered to cancer cells, typically using a viral or non-viral vector.

-

Prodrug Administration : The non-toxic prodrug, this compound-2'-deoxyriboside (MeP-dR), is administered systemically.

-

Enzymatic Conversion : Inside the ePNP-expressing cancer cells, MeP-dR is cleaved by the ePNP enzyme, releasing the toxic purine analog, this compound (6-MeP).

-

Cytotoxicity : 6-MeP is a potent cytotoxic agent that can be incorporated into DNA and RNA, leading to the inhibition of DNA, RNA, and protein synthesis, ultimately resulting in cell death.

-

Bystander Effect : Due to its ability to diffuse across cell membranes, 6-MeP can exit the transduced cells and kill adjacent non-transduced tumor cells, amplifying the therapeutic effect.

Data Presentation

In Vitro Cytotoxicity of this compound Prodrugs in ePNP-Expressing Cancer Cells

The following table summarizes the in vitro cytotoxicity of this compound-2'-deoxyriboside (MeP-dR) in cancer cell lines genetically modified to express E. coli purine nucleoside phosphorylase (ePNP). The IC50 value represents the concentration of the drug required to inhibit the growth of 50% of the cells.

| Cell Line | Cancer Type | Prodrug | IC50 (µM) in ePNP+ cells | Reference |

| D54MG | Human Glioma | MeP-dR | < 1 | [4] |

| BxPC3 | Human Pancreatic | MeP-dR | ~0.05 (100% cell death at 0.5 µM) | |

| HA-RPC | Rat Pancreatic | MeP-dR | Not specified, concentration-dependent cytotoxicity | |

| B16 | Murine Melanoma | MeP-dR | Not specified, significant cell killing | [4] |

| 16/C | Murine Breast Carcinoma | MeP-dR | Not specified, significant cell killing | [4] |

Note: Specific IC50 values for this compound across a wide range of ePNP-expressing cancer cell lines are not consistently reported in the literature. The data presented is based on reported cytotoxic effects.

In Vivo Efficacy of this compound Suicide Gene Therapy

This table summarizes the in vivo antitumor activity of the ePNP/MeP-dR system in various preclinical tumor models.

| Tumor Model | Cancer Type | Treatment Regimen | Key Outcomes | Reference |

| D54MG Xenograft (ePNP+) | Human Glioma | MeP-dR (134 mg/kg, single i.p. injection) | Sustained tumor regression for over 70 days. | [1] |

| D54MG Xenograft (ePNP+) | Human Glioma | MeP-dR (67 mg/kg/day, i.p. for 3 days) | Complete tumor regression; mice remained tumor-free for 50 days post-treatment. | [4] |

| CFPAC Xenograft | Human Pancreatic | This compound (5-10 mg/kg, single intratumoral injection) | Prolonged tumor growth delay. | [1] |

| BxPC3 Xenograft (ePNP+) | Human Pancreatic | MeP-dR | Complete tumor growth abolishment when treated 2 days post-inoculation; significant regression of large tumors. | |

| B16F10 Melanoma (ePNP delivered by Salmonella) | Murine Melanoma | MeP-dR | 59-80% tumor growth inhibition in large tumors (500 mm³); complete regression in smaller tumors (100 mm³). | [5] |

Experimental Protocols

Protocol 1: Establishment of Stable ePNP-Expressing Cancer Cell Lines

Objective: To generate cancer cell lines that constitutively express the E. coli PNP enzyme for in vitro and in vivo studies.

Materials:

-

Cancer cell line of interest

-

Expression vector containing the E. coli pnp gene and a selectable marker (e.g., neomycin or puromycin (B1679871) resistance)

-

Transfection reagent (e.g., lipofection reagent or electroporator)

-

Complete cell culture medium

-

Selection antibiotic (e.g., G418 for neomycin resistance, or puromycin)

-

Cloning cylinders or 96-well plates for single-cell cloning

Procedure:

-

Cell Culture: Culture the parental cancer cell line in complete medium until it reaches 70-80% confluency.

-

Transfection: Transfect the cells with the ePNP expression vector using a suitable method according to the manufacturer's protocol.

-

Selection: 48 hours post-transfection, replace the medium with a complete medium containing the appropriate selection antibiotic. The concentration of the antibiotic should be predetermined by generating a kill curve for the parental cell line.

-

Enrichment: Continue to culture the cells in the selection medium, replacing the medium every 3-4 days, until antibiotic-resistant colonies are visible.

-

Isolation of Clones: Isolate individual resistant colonies using cloning cylinders or by limiting dilution in 96-well plates to establish monoclonal cell lines.

-

Expansion and Verification: Expand the selected clones and verify the expression of ePNP by Western blot analysis or by measuring PNP enzyme activity.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of MeP-dR on ePNP-expressing cancer cells.

Materials:

-

ePNP-expressing and parental (control) cancer cells

-

96-well cell culture plates

-

Complete cell culture medium

-

MeP-dR stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed both ePNP-expressing and parental cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow cell attachment.

-

Drug Treatment: Prepare serial dilutions of MeP-dR in complete medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of MeP-dR. Include wells with medium only (no cells) as a blank and cells with medium containing no drug as a negative control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the drug concentration to determine the IC50 value.

Protocol 3: In Vitro Bystander Effect Assay

Objective: To quantify the bystander killing effect of the ePNP/MeP-dR system.

Materials:

-

ePNP-expressing and parental cancer cells (parental cells can be labeled with a fluorescent marker like GFP for easy identification)

-

24-well cell culture plates

-

Complete cell culture medium

-

MeP-dR stock solution

-

Flow cytometer or fluorescence microscope

Procedure:

-

Co-culture: Seed a mixture of ePNP-expressing and GFP-labeled parental cells in 24-well plates at a total density of 5 x 10⁴ cells/well. Vary the ratio of ePNP-expressing to parental cells (e.g., 1:99, 10:90, 50:50). As a control, seed parental cells alone.

-

Drug Treatment: After 24 hours, treat the co-cultures with a clinically relevant concentration of MeP-dR.

-

Incubation: Incubate the plates for 48-72 hours.

-

Analysis:

-

Fluorescence Microscopy: Observe the plates under a fluorescence microscope to visualize the reduction in the number of GFP-positive parental cells in the co-cultures compared to the control wells.

-

Flow Cytometry: Harvest the cells, and analyze the percentage of viable GFP-positive cells using a flow cytometer.

-

-

Data Analysis: Calculate the percentage of bystander cell killing by comparing the viability of parental cells in the co-cultures with their viability when cultured alone in the presence of MeP-dR.

Protocol 4: In Vivo Antitumor Efficacy Study in a Murine Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of the ePNP/MeP-dR suicide gene therapy system.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

ePNP-expressing cancer cells

-

Matrigel (optional)

-

MeP-dR solution for injection (sterile)

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Inoculation: Subcutaneously inject 1-5 x 10⁶ ePNP-expressing cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and record the body weight of the mice regularly.

-

Treatment Administration:

-

Treatment Group: Administer MeP-dR via intraperitoneal (i.p.) injection at a predetermined dose and schedule (e.g., 67 mg/kg/day for 3 days).

-

Control Group: Administer the vehicle (e.g., saline) using the same schedule.

-

-

Efficacy Evaluation: Continue to monitor tumor growth and body weight for the duration of the study.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or when signs of toxicity are observed. Efficacy is determined by comparing the tumor growth inhibition and survival rates between the treatment and control groups.

Mandatory Visualizations

Caption: Mechanism of this compound suicide gene therapy.

Caption: Experimental workflows for in vitro and in vivo studies.

Caption: Logical relationships in the suicide gene therapy system.

References

- 1. In vivo gene therapy of cancer with E. coli purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PNP anticancer gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bystander effect in suicide gene therapy is directly proportional to the degree of gap junctional intercellular communication in esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of E. coli Purine Nucleoside Phosphorylase in the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic antitumor efficacy of suicide/ePNP gene and this compound 2'-deoxyriboside via Salmonella against murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determination of 6-Methylpurine IC50 in Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpurine (6-MP) is a purine (B94841) analog that has demonstrated cytotoxic effects against various cancer cell lines. As a derivative of naturally occurring purines, it interferes with nucleic acid metabolism, leading to the inhibition of cell proliferation and induction of apoptosis. The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of 6-MP, providing a quantitative measure of its potency. This application note provides a detailed protocol for determining the IC50 value of this compound in cultured cell lines using common cell viability assays.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects primarily through its metabolic conversion into fraudulent nucleotides, which disrupt normal cellular processes. While the exact pathway for this compound is not as extensively documented as its close analog 6-mercaptopurine, the general mechanism is understood to be similar.

Upon entry into the cell, this compound is metabolized by cellular enzymes. One key pathway involves its conversion to 6-methylthioinosine (B81876) monophosphate (meTIMP) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). meTIMP can then inhibit de novo purine biosynthesis, starving the cell of essential building blocks for DNA and RNA synthesis.[1]

Furthermore, these metabolites can be further phosphorylated to di- and tri-phosphate forms. These fraudulent nucleotides can be incorporated into DNA and RNA, leading to chain termination, DNA damage, and ultimately, cell cycle arrest and apoptosis.[2] The mTOR signaling pathway, a central regulator of cell growth and proliferation, has also been implicated as a downstream target affected by the metabolic stress induced by purine analogs.

Data Presentation: IC50 Values of this compound and Related Compounds

The IC50 of this compound can vary significantly depending on the cell line, incubation time, and the assay method used. Below is a summary of reported IC50 values for this compound and its close structural analog, 6-thioguanine (B1684491) (6-TG), in various cancer cell lines.

| Compound | Cell Line | Cell Type | IC50 (µM) | Incubation Time (hours) | Assay Method | Reference |

| This compound | CEM | T-cell Leukemia | 9 | 4 | Not Specified | [2] |

| 6-Thioguanine | MCF-7 | Breast Adenocarcinoma | 5.481 | 48 | CCK-8 | [3] |

| 6-Thioguanine | HeLa | Cervical Carcinoma | 28.79 | 48 | MTT | [4] |

Experimental Protocols

This section provides detailed methodologies for determining the IC50 of this compound using two common colorimetric cell viability assays: the MTT and AlamarBlue assays.

Materials

-

This compound (powder)

-

Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

-

Selected cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

96-well flat-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

AlamarBlue™ reagent

-

Solubilization solution for MTT assay (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring absorbance at 570 nm (for MTT) or fluorescence (Ex/Em: ~560/~590 nm) or absorbance at 570 nm and 600 nm (for AlamarBlue)

-

Multichannel pipette

-

Sterile pipette tips and microcentrifuge tubes

Experimental Workflow

Detailed Protocol

1. Cell Seeding:

-

Culture the chosen cell line in complete medium in a T-75 flask until it reaches 70-80% confluency.

-

Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

-

Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well, to be optimized for each cell line) in complete medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.

2. This compound Treatment:

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). It is recommended to perform a wide range of concentrations in the initial experiment and then narrow down the range in subsequent experiments.

-

Include a "vehicle control" (medium with the same concentration of DMSO as the highest 6-MP concentration) and a "no-treatment control" (medium only).

-

After the 24-hour incubation for cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. Cell Viability Assay:

a) MTT Assay:

-

Following the incubation period with 6-MP, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

b) AlamarBlue Assay:

-

Following the incubation period with 6-MP, add 10 µL of AlamarBlue reagent directly to each well.

-

Incubate the plate for 1-4 hours (or longer for higher sensitivity) at 37°C, protected from direct light.

-

Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm. Alternatively, measure absorbance at 570 nm and use 600 nm as a reference wavelength.

4. Data Analysis and IC50 Calculation:

-

Calculate Percent Viability:

-

Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

-

The "Blank" consists of medium and the viability reagent without cells.

-

-

Plot Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration.

-

Determine IC50: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of this compound that results in 50% cell viability.

Signaling Pathway

Conclusion

This application note provides a comprehensive framework for determining the IC50 value of this compound in cancer cell lines. The detailed protocols for MTT and AlamarBlue assays offer reliable methods for assessing cell viability. Accurate determination of the IC50 is fundamental for the continued investigation of this compound as a potential therapeutic agent and for understanding its mechanism of action in different cellular contexts. Researchers should optimize assay conditions for their specific cell lines to ensure accurate and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism and metabolic actions of this compound and 2-fluoroadenine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thepharmajournal.com [thepharmajournal.com]

Application Notes: 6-Methylpurine in Leukemia Research

References

- 1. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular pharmacology of 6-mercaptopurine in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Delayed cytotoxicity of 6-mercaptopurine is compatible with mitotic death caused by DNA damage due to incorporation of 6-thioguanine into DNA as 6-thioguanine nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Efforts in redesigning the antileukemic drug 6-thiopurine: decreasing toxic side effects while maintaining efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Viability Assays in 6-Methylpurine Cytotoxicity Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Methylpurine (6-MP) is a purine (B94841) analog that has been investigated for its cytotoxic effects against various cancer cell lines. As a derivative of naturally occurring purines, it can interfere with cellular metabolic processes, leading to the inhibition of cell proliferation and induction of cell death. Accurate and reliable assessment of its cytotoxic activity is crucial for preclinical drug development. This document provides detailed application notes and protocols for conducting cell viability assays to screen the cytotoxicity of this compound. The focus is on two widely used methods: the MTT assay for assessing metabolic activity and the Annexin V/Propidium Iodide (PI) assay for detecting apoptosis.

Mechanism of Action of this compound and Related Compounds

This compound and its related thiopurine analogs, such as 6-mercaptopurine (B1684380) and 6-thioguanine (B1684491), exert their cytotoxic effects primarily through metabolic activation and subsequent disruption of nucleic acid synthesis.[1] Once inside the cell, these compounds are converted into their respective nucleotide analogs. These fraudulent nucleotides can then be incorporated into DNA and RNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[2][3] The mechanism for 6-mercaptopurine involves conversion to thioguanine nucleotides (TGNs) which are incorporated into DNA and RNA.[1] this compound itself is converted to this compound-ribonucleoside triphosphate and incorporated into RNA and DNA. The incorporation of these analogs into DNA can trigger a DNA damage response, often involving the p53 tumor suppressor protein, which can initiate the intrinsic apoptotic pathway.[4]

Data Presentation: Cytotoxicity of Purine Analogs

| Compound | Cell Line | Assay Type | IC50 (µM) |

| 6-Thioguanine | HeLa (Human Cervical Carcinoma) | MTT | 28.79[5][6] |

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. This value can vary depending on the cell line, assay method, and incubation time.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692), which is then solubilized, and the absorbance is measured.[7]

Materials:

-

This compound

-

Target cancer cell lines

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS, sterile-filtered)[7]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-